![molecular formula C12H12N2O2S B2742887 6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-61-0](/img/structure/B2742887.png)

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

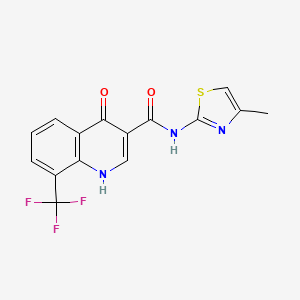

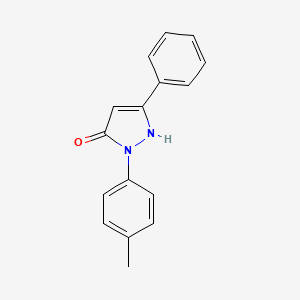

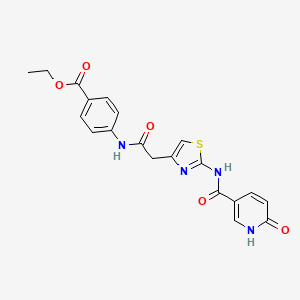

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The benzothiazole group is another important heterocyclic compound with a wide range of applications in medicinal chemistry .

Synthesis Analysis

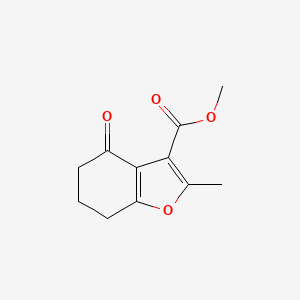

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of benzothiazoles can be achieved through several methods, including condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole group also contributes to the structural diversity of the molecule .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and benzothiazole derivatives can be influenced by various factors, including steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and benzothiazole derivatives can be influenced by various factors, including the presence of different substituents and the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole: has been investigated for its anticonvulsant properties. Researchers synthesized this compound using a one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. These analogs were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, compound 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a potential lead for future neurotherapeutic agents .

Fluorescent Dyes

The core structure of 6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole and its derivatives have been explored for their use as fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), the core unit can be efficiently synthesized. These compounds exhibit interesting photophysical properties and may find applications in fluorescence-based assays and imaging techniques .

Molecular Modeling Studies

Researchers have also conducted molecular dynamic simulations to understand the interactions of compound 4h with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .

Other Potential Applications

While the above fields are well-documented, further research is needed to explore additional applications of this compound. Its unique structure suggests potential in various areas, such as drug discovery, materials science, and chemical biology.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, such as gaba a receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can bind to GABA A receptors, modulating their activity and affecting neuronal excitability .

Biochemical Pathways

Compounds that interact with gaba a receptors can influence various biochemical pathways, including those involved in neurotransmission .

Result of Action

Compounds that interact with gaba a receptors can have various effects, such as reducing neuronal excitability, which may be beneficial in conditions like epilepsy .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-4-14(3-1)12-13-8-5-9-10(16-7-15-9)6-11(8)17-12/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDINJVIMUHTVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)

![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)